![molecular formula C17H20N4OS B6458358 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one CAS No. 2549039-41-8](/img/structure/B6458358.png)
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one
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Overview
Description
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one, also known as BMPP, is a novel small molecule that has been used in a variety of scientific research applications. BMPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Chemical Synthesis and Drug Design
Beyond its biological activities, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists can modify its structure to create derivatives with enhanced properties. Additionally, computational methods can predict its interactions with target proteins, aiding drug design.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function.
Biochemical Pathways
The interaction of the compound with tubulin affects the microtubule dynamics , which are essential for various cellular processes. The disruption of these dynamics can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds with a pyrimidine ring structure have been shown to possess drug-like properties
Result of Action
The binding of the compound to tubulin leads to apoptosis of the cells . This can result in the inhibition of cell growth and proliferation, making it potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer.
properties
IUPAC Name |
1-benzyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-10-15(19-17(18-13)23-2)20-8-9-21(16(22)12-20)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXPQFXUDAXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one |
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